5-ethyl-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one
Overview
Description
5-ethyl-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the indole family. It is a synthetic compound that has been used in scientific research for various purposes. This compound has been found to have potential applications in the fields of medicine, pharmacology, and biochemistry.
Scientific Research Applications
Synthesis and Chemical Properties
5-ethyl-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one and its derivatives have been extensively studied in the field of organic chemistry for their synthesis and unique chemical properties. Kumar and Mashelker (2006) describe the synthesis of novel derivatives starting from related compounds, highlighting the compound's potential as a precursor in organic synthesis (Kumar & Mashelker, 2006). Additionally, Lebedˈ et al. (2012) explore its selective cyclocondensation properties, suggesting its use in producing various chemical structures (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).
Antiviral Activity
Research into the antiviral properties of related compounds has been conducted by Ivashchenko et al. (2014), who synthesized various derivatives to test against viruses like influenza and hepatitis C (Ivashchenko et al., 2014). This research indicates the potential of these compounds in the development of antiviral agents.
Pharmacological Potential
The pharmacological activities of various derivatives have also been investigated. Mosti et al. (1994) synthesized ethyl esters and explored their potential for activities like anti-inflammatory, analgesic, and hypotensive (Mosti et al., 1994). These findings hint at the broad pharmacological applications of these compounds.
Structural and Spectroscopic Analysis
The structural properties of related compounds have been elucidated through methods like X-ray crystallography and NMR spectroscopy. For instance, Souldozi et al. (2007) confirmed the structure of a related compound through these methods, providing insights into the molecular structure and potential applications (Souldozi, Khalafy, Marjani, Ślepokura, Lis, & Ramazani, 2007).
Miscellaneous Applications
Further research into the compound's derivatives reveals various applications in organic chemistry and pharmacology. For example, the work of Tanaka et al. (1996) explores the reactions of similar compounds, providing a basis for the development of new chemical entities (Tanaka, Kawano, Islam, Hiroyasu, Hatanaka, & Ikuo, 1996) This research adds to the understanding of how these compounds can be modified and used in various chemical reactions.
properties
IUPAC Name |
5-ethyl-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-11-3-4-14-13(9-11)17(22,16(21)19-14)10-15(20)12-5-7-18-8-6-12/h3-9,22H,2,10H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQNALYRHSNSOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=NC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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